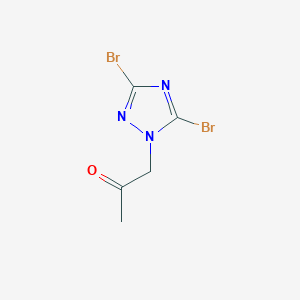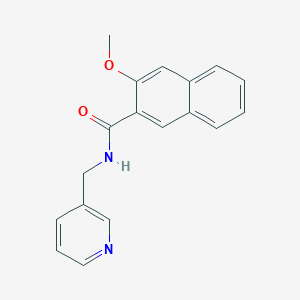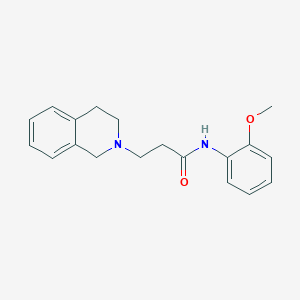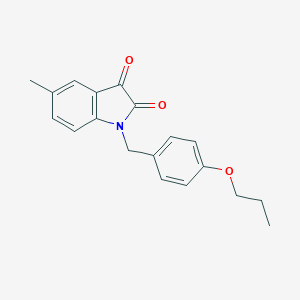
7-Methoxy-3-phenylcoumarin
Vue d'ensemble
Description
7-Methoxy-3-phenylcoumarin is a chemical compound with the molecular formula C16H12O3 . It belongs to the family of heterocyclic molecules known as 3-phenylcoumarins, which are widely used in both organic and medicinal chemistry .
Synthesis Analysis
The synthesis of 3-phenylcoumarin derivatives, including this compound, has been a subject of research. One method involves a regioselective α-arylation of coumarins through an oxidative C-H/C-H cross-coupling between inactivated simple arenes and alkenes, with palladium acetate, in trifluoroacetic anhydride (TFAA), at 120 °C .Molecular Structure Analysis
The molecular structure of this compound is characterized by a coumarin core with a methoxy group at the 7-position and a phenyl group at the 3-position . The compound has a molecular weight of 252.26 g/mol .Chemical Reactions Analysis
3-Phenylcoumarins, including this compound, have been used in the search for new chemical entities with potential in the discovery of new therapeutic solutions for several diseases . They have been shown to inhibit Monoamine oxidase B (MAO-B), an enzyme that catalyzes the deamination of monoamines such as neurotransmitters dopamine and norepinephrine .Applications De Recherche Scientifique
Uncoupling Behavior in Spinach Chloroplasts : Compounds related to 7-Methoxy-3-phenylcoumarin, like 5-O-β-d-glucopyranosyl-7-methoxy-3‘,4‘-dihydroxy-4-phenylcoumarin, have shown uncoupling behavior in spinach chloroplasts. They inhibited ATP synthesis and proton uptake while enhancing electron transport and slightly stimulating the light-activated Mg2+-ATPase (Calera, Mata, Lotina‐Hennsen, & Anaya, 1996).
Cytotoxicity in Human Lung Cancer Cells : Certain derivatives of this compound have shown cytotoxic effects on human lung (A549) cancer cells. These compounds induced apoptosis through up-regulation of pro-apoptotic pathways and down-regulation of anti-apoptotic pathways (Musa, Badisa, Latinwo, Patterson, & Owens, 2012).
Anti-inflammatory Effects : Compounds like 5,7-dimethoxy-4-phenylcoumarin, produced by Streptomyces aureofaciens, have demonstrated anti-inflammatory effects in LPS-induced murine macrophage cells. They inhibited the formation of nitric oxide, prostaglandin E2, and tumor necrosis factor-α (Taechowisan, Lu, Shen, & Lumyong, 2006).
Monoamine Oxidase Inhibitors : Certain 6-methyl-3-phenylcoumarins have been synthesized and found to be potent and selective MAO-B inhibitors. These compounds have potential applications in treating neurodegenerative diseases and depressive disorders (Matos, Viña, Picciau, Orallo, Santana, & Uriarte, 2009).
Antimicrobial Properties : Novel coumarins featuring 1,2,4-oxadiazole have been synthesized and shown to have antibacterial and antifungal activities. This highlights their potential use in pharmaceuticals and agrochemical products (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Spectroscopic Applications : Compounds like 3-Phenyl-7-methoxycoumarin have been studied for their spectroscopic properties, demonstrating their potential as fluorescent labels in various solvents, including protic media (Khemakhem, Ammar, Abid, Gharbi, & Féry-Forgues, 2013).
Xanthine Oxidase Inhibitors : Studies comparing 3-Phenylcoumarins and 2-phenylbenzofurans have identified compounds with potential as xanthine oxidase inhibitors. This could have implications for treating conditions like hyperuricemia and gout (Era, Delogu, Pintus, Fais, Gatto, Uriarte, Borges, Kumar, & Matos, 2020).
Mécanisme D'action
Orientations Futures
The future directions for research on 7-Methoxy-3-phenylcoumarin and similar compounds could involve further exploration of their potential as therapeutic agents, particularly in relation to diseases linked to the deamination of monoamines . Further studies could also focus on the synthesis and characterization of new derivatives, as well as a more detailed investigation of their physical and chemical properties.
Propriétés
IUPAC Name |
7-methoxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)19-15(12)10-13/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYGYFJKFKFGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001311377 | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-22-8 | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-3-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001311377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between 7-methoxy-3-phenylcoumarin and aurone epoxides?
A1: Research indicates that this compound can be formed during the fragmentation of 6-methoxyaurone epoxide. This occurs through a thermal rearrangement process, which also yields 7-methoxyflavonol. []
Q2: How is this compound synthesized?
A2: While the provided research [] focuses on the formation of this compound as a byproduct of 6-methoxyaurone epoxide fragmentation, a separate study details a dedicated synthesis method for this compound. [] Unfortunately, the abstract provided does not delve into the specifics of this synthesis method.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B366688.png)



![N-[(3,4-dimethoxyphenyl)methyl]-1-(2-morpholin-4-ylethyl)benzimidazol-2-amine](/img/structure/B366741.png)
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)

![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)
![Ethyl 4-[3-(2-methoxyanilino)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B366757.png)
![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)
![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)

![1-[3-methoxy-4-(pentyloxy)benzyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B366774.png)
